molecular formula C22H27FN4O2 B2499499 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1049419-49-9

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Katalognummer B2499499
CAS-Nummer: 1049419-49-9
Molekulargewicht: 398.482
InChI-Schlüssel: AVAFUCKLLBECDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is not directly detailed in the provided papers. However, a related compound, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, was synthesized and evaluated for antiallergy activity. This synthesis involved the creation of a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which suggests a possible route for the synthesis of the compound might involve similar piperazinecarboxamide frameworks . Another related synthesis is reported for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were achieved through a four-component cyclo condensation using SO4^2−/Y2O3 as a catalyst in ethanol . This indicates that multi-component reactions in the presence of a catalyst could be a viable method for synthesizing complex piperazine derivatives.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely feature a piperazine ring, given its nomenclature, which is a common scaffold in pharmaceutical chemistry due to its versatility and nitrogen-containing heterocyclic system. The presence of a 4-fluorophenyl group suggests potential interactions with biological targets, as fluorine atoms are often included in drug molecules to enhance binding affinity and metabolic stability. The oxalamide moiety in the compound suggests the presence of a functional group that could be involved in hydrogen bonding, potentially affecting the compound's solubility and bioactivity .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not described in the provided papers, the related compounds' reactivity can offer some insights. Piperazine derivatives are known to interact with various biological targets, including histaminic receptors, as indicated by the antiallergy activity of the synthesized N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides . The presence of an oxalamide group could also imply potential for specific biochemical interactions or reactivity, such as the formation of amide bonds or participation in enzymatic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. However, the structural features of the compound suggest it would have certain physicochemical characteristics. For instance, the piperazine ring might confer a degree of basicity, while the fluorophenyl group could affect the lipophilicity of the molecule. The oxalamide part of the molecule could influence the compound's hydrogen bonding capacity, potentially affecting its solubility in aqueous and organic solvents. The spectral characterization of similar compounds, as mentioned in the second paper, indicates that techniques such as IR, NMR, and mass spectrometry could be used to elucidate the structure and confirm the identity of the compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide derivatives have shown significant potential in antimicrobial applications. For instance, a study by Mishra and Chundawat (2019) synthesized a series of compounds including similar structures and evaluated their antimicrobial efficacy. One compound demonstrated potent activity against gram-negative bacteria P. aeruginosa, surpassing the standard drug chloramphenicol in inhibitory activity. Additionally, other derivatives exhibited good inhibitory activity against S. aureus, E. coli, and the fungal strain C. albicans, highlighting the compound's versatile antimicrobial potential (Mishra & Chundawat, 2019).

PET Imaging for Serotonin Receptors

In the field of positron emission tomography (PET) imaging, derivatives of this compound have been explored for their affinity towards serotonin 5-HT1A receptors. García et al. (2014) developed a derivative that exhibited high affinity as a 5-HT1A receptor antagonist, demonstrating significant potential for in vivo quantification of these receptors in neuropsychiatric disorders. This advancement suggests the compound's utility in enhancing the understanding and treatment of conditions such as depression and anxiety (García et al., 2014).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds using this compound as a precursor or model structure. Shakhmaev, Sunagatullina, and Zorin (2016) reported the synthesis of flunarizine, a drug used for migraines and epilepsy, showcasing the compound's role in the development of therapeutically relevant molecules. Such studies underline the importance of this compound in pharmaceutical synthesis (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological Evaluation

Beyond synthesis, the biological evaluation of compounds derived from or related to this compound is crucial. For example, Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms in compulsive food consumption, using a model compound for binge eating in rats. This research provides insights into the neurological pathways involved in eating disorders, potentially guiding the development of novel therapeutic strategies (Piccoli et al., 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFUCKLLBECDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.